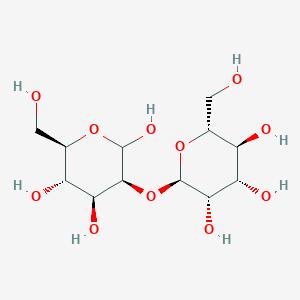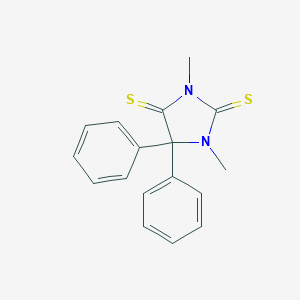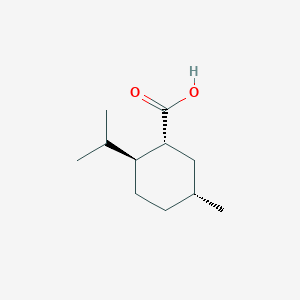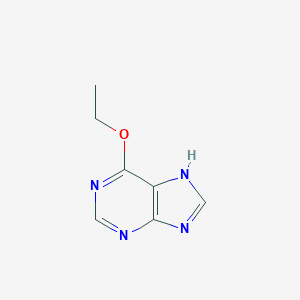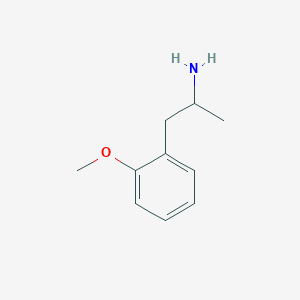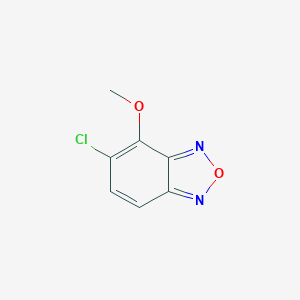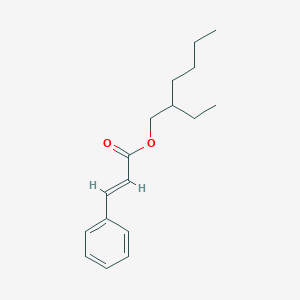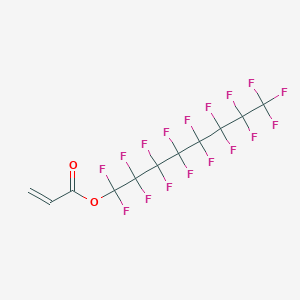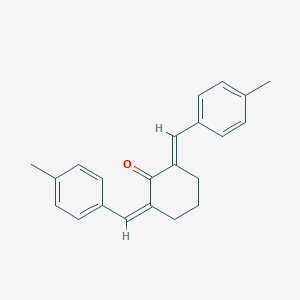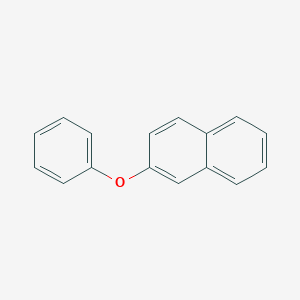
2-Phenoxy-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-naphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-naphthalene is not well understood. However, it is believed that it binds to metal ions and forms a complex, which results in a change in fluorescence intensity. The exact mechanism of this process is still under investigation.
Biochemical and Physiological Effects
2-Phenoxy-naphthalene has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered harmful to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Phenoxy-naphthalene is its high selectivity and sensitivity towards metal ions. It is also relatively easy to synthesize and can be used in a wide range of applications. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research of 2-Phenoxy-naphthalene. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the field of catalysis. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of 2-Phenoxy-naphthalene.
Méthodes De Synthèse
The synthesis of 2-Phenoxy-naphthalene involves the reaction of 2-naphthol with phenyl magnesium bromide in the presence of a catalyst. The reaction yields 2-Phenoxy-naphthalene as a white crystalline solid with a melting point of 75-77°C.
Applications De Recherche Scientifique
2-Phenoxy-naphthalene has been extensively used in scientific research due to its potential applications in various fields. It is primarily used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and as a building block for the synthesis of other organic compounds.
Propriétés
Numéro CAS |
19420-29-2 |
|---|---|
Nom du produit |
2-Phenoxy-naphthalene |
Formule moléculaire |
C16H12O |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2-phenoxynaphthalene |
InChI |
InChI=1S/C16H12O/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
Clé InChI |
IYDAQAZENRCVOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



